BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Guide: C11H1204 Acetophenone
Derivatives

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

1-[4-(Allyloxy)-2,6-
Compound Name:

dihydroxyphenyljethanone
CAS No.: 35028-03-6

Cat. No.: B1305589

Get Quote

Focus: Structural Isomers, Synthesis, and
Pharmacological Applications[1]
Executive Summary

The molecular formula C11H1204 (Molecular Weight: 208.21 g/mol ) corresponds to a specific
class of acetophenone derivatives, most notably the acetate esters of methoxy-
hydroxyacetophenones. While several isomers exist, the two most pharmacologically
significant candidates in drug development are 4-acetoxy-3-methoxyacetophenone (Apocynin
Acetate) and 2-acetoxy-4-methoxyacetophenone (Paeonol Acetate).

This guide serves as a technical manual for researchers encountering this specific molecular
weight in mass spectrometry or synthetic workflows. It details the differentiation of isomers,
synthesis protocols, and the "prodrug” mechanism that makes these compounds valuable in
oxidative stress research.

Part 1: Molecular Identity & Physicochemical Profile[2]
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1.1 Fundamental Constants

Property Value Notes

Molecular Formula C11H1204

Molecular Weight 208.21 g/mol Average mass

Monoisotopic Mass 208.0736 Da Critical for HRMS identification
Exact Mass 208.073559

Element Count C:11,H:12,0: 4

Degree of Unsaturation 6 1 Ring + 1 Ketone + 1 Ester +

3 Double Bonds

1.2 Critical Isomers (Differentiation)

In a drug development context, distinguishing between the para and ortho isomers is vital due
to their distinct biological targets.

Structure oo . .
Isomer Name L Key Characteristic Biological Target
Description
4-acetoxy-3- NADPH Oxidase
, Acetoxy group at para S
Apocynin Acetate methoxyacetophenon - (NOX) inhibitor
(4) position.[1]
e prodrug.
2-acetoxy-4- NF-kB signaling
Acetoxy group at o _
Paeonol Acetate methoxyacetophenon N inhibitor; anti-
ortho (2) position. )
e inflammatory.
) 3-acetoxy-4-
Isoacetovanillone Acetoxy group at meta  Less common; often a
methoxyacetophenon - )
Acetate (3) position. metabolic byproduct.
e

Part 2: Synthesis Methodologies

Objective: Efficient synthesis of 4-acetoxy-3-methoxyacetophenone (Apocynin Acetate) with
high purity (>98%) for biological assay.
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2.1 Protocol A: Classical Acetylation (High Yield)

Rationale: Uses acetic anhydride as both reagent and solvent to ensure complete conversion
of the phenol group.

Reagents:
e Apocynin (4-hydroxy-3-methoxyacetophenone): 1.0 eq
o Acetic Anhydride (

): 5.0 eq

e Pyridine: 1.2 eq (Catalyst/Base)
¢ Dichloromethane (DCM): Solvent

Step-by-Step Workflow:

Dissolution: Dissolve 10 mmol of Apocynin in 20 mL of anhydrous DCM under

atmosphere.

e Addition: Add Pyridine (12 mmol) followed by dropwise addition of Acetic Anhydride (50
mmol) at 0°C.

e Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4—6 hours. Monitor
via TLC (Mobile phase: Hexane/EtOAc 7:3).

e Quench: Pour mixture into ice-cold water (50 mL) to hydrolyze excess anhydride.
o Extraction: Extract the organic layer with DCM (

). Wash combined organics with 1M HCI (to remove pyridine), followed by saturated
and brine.

 Purification: Dry over

, concentrate in vacuo. Recrystallize from Ethanol/Hexane.

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1305589?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

2.2 Protocol B: Green Synthesis (Enzymatic)

Rationale: Avoids toxic pyridine; suitable for pharmaceutical applications requiring low residual
solvents.

Catalyst:Candida antarctica Lipase B (CAL-B).

Acyl Donor: Vinyl acetate.

Solvent: Toluene or solvent-free.

Procedure: Incubate Apocynin with CAL-B and vinyl acetate at 40°C for 24h. The enzyme
selectively acetylates the phenolic hydroxyl group without affecting the ketone.

Part 3: Characterization & Validation

To confirm the identity of C11H1204 as the acetate derivative rather than a different isomer, use
1H NMR.[2]

Diagnostic *H NMR Signals (CDClIs, 400 MHz):
o Aromatic Region: Three protons (ABX system) characteristic of the 1,3,4-substitution pattern.

o Ketone Methyl: Singlet at

o Methoxy Group: Singlet at

» Acetoxy Methyl (The Marker): Distinct singlet at

o Differentiation: In the free phenol (Apocynin), this peak is absent, and a broad OH peak is
seen. In Paeonol acetate, the shift of aromatic protons differs due to the ortho substitution
effect.
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Part 4: Biological Mechanism of Action

Why synthesize the C11H1204 derivative? The free phenol (Apocynin) has a short half-life and
rapid metabolism. The acetylated form (C11H1204) acts as a prodrug.

Lipophilicity: The acetate group increases LogP, enhancing passive diffusion across the

Blood-Brain Barrier (BBB) and cell membranes.
» Bioactivation: Intracellular esterases hydrolyze the ester bond.
e Active Species: Free Apocynin is released.

o Target Interaction: Apocynin prevents the assembly of the NADPH Oxidase complex
(specifically interfering with p47phox translocation), halting the production of Superoxide

anions (

Visualization: Prodrug Activation Pathway

The following diagram illustrates the metabolic conversion and downstream effects.
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Figure 1: Mechanism of action for Apocynin Acetate. The C11H1204 derivative serves as a
lipophilic vehicle, hydrolyzing intracellularly to inhibit ROS generation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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